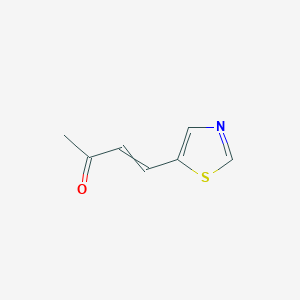
4-(1,3-thiazol-5-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-thiazol-5-yl)but-3-en-2-one is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes a thiazole ring attached to a but-3-en-2-one moiety. Due to its distinctive chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-thiazol-5-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is performed under alkaline catalysis in an alcoholic solution. The starting materials usually include 5-formylthiazole and acetone. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the thiazole derivative to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Claisen-Schmidt condensation reactions. The process would be optimized to ensure high yield and purity, often involving continuous flow reactors or batch reactors. The choice of solvent, catalyst, and reaction conditions would be carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-thiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1,3-thiazol-5-yl)but-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: It has shown promise in the development of new drugs, particularly in the areas of cancer therapy and anti-inflammatory treatments.
Industry: Its unique chemical properties make it useful in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-(1,3-thiazol-5-yl)but-3-en-2-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In cancer therapy, it may target specific molecular pathways involved in tumor growth and proliferation.
Molecular Targets and Pathways:
Antimicrobial: Targets microbial cell membranes and enzymes involved in cell wall synthesis.
Cancer Therapy: Inhibits enzymes or signaling pathways that are crucial for cancer cell survival and proliferation.
Comparación Con Compuestos Similares
Thiamine (vitamin B1)
Thiazole-based drugs (e.g., antifungal and antimicrobial agents)
Other thiazole derivatives used in pharmaceuticals and agrochemicals
Propiedades
Fórmula molecular |
C7H7NOS |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
4-(1,3-thiazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C7H7NOS/c1-6(9)2-3-7-4-8-5-10-7/h2-5H,1H3 |
Clave InChI |
XGGYYGQCXYCAED-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C=CC1=CN=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Benzhydrylamino)methyl]-4-chlorophenol](/img/structure/B15356946.png)


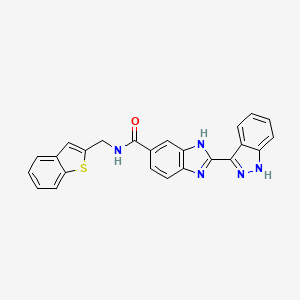
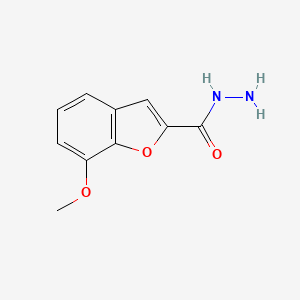

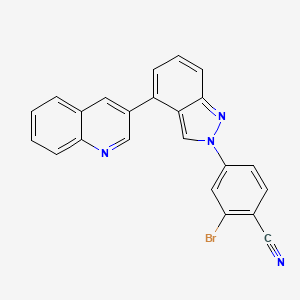

![7-(7-Azaspiro[3.5]nonan-2-yloxy)isoquinoline](/img/structure/B15356998.png)
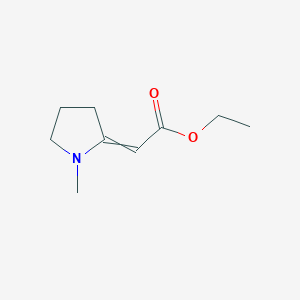
![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)
![[3-(Bromomethyl)oxiran-2-yl]methyl (7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonate](/img/structure/B15357016.png)
![benzyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B15357021.png)

